

NMR Spectroscopy for Characterizing Fmoc-D-Homoleucine Peptides

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Compound of Interest

Compound Name: *Fmoc-D-homoleucine*

Cat. No.: *B1580461*

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Executive Summary: The Structural Imperative

In the development of peptidomimetics and protease-resistant therapeutics, **Fmoc-D-homoleucine** (Fmoc-D-Hle) represents a critical building block.^{[1][2][3]} By extending the aliphatic side chain of leucine by one methylene group (homologation) and inverting the stereochemistry (D-configuration), this residue imparts unique lipophilicity and induces specific turn conformations (e.g.,

-turns) that standard L-amino acids cannot achieve.^[2]

However, characterizing peptides containing Fmoc-D-Hle presents a specific analytical challenge:

- **Isobaric Confusion:** It is easily confused with other hydrophobic residues (e.g., heptyl-glycine) in low-res MS.^{[1][2]}
- **Stereochemical Silence:** Standard LC-MS cannot distinguish Fmoc-D-Hle from its L-isomer or its constitutional isomer, Fmoc-D-N-methylleucine, without chiral chromatography.^{[1][2]}

- Spectral Overlap: Its side-chain proton resonances overlap significantly with Leucine and Isoleucine.[1][2]

This guide objectively compares NMR spectroscopy against alternative analytical techniques (MS, HPLC, X-ray), demonstrating why NMR is the superior method for simultaneously verifying chemical identity, stereochemistry, and secondary structure.[2]

Comparative Analysis: NMR vs. Alternatives

While Mass Spectrometry (MS) is the industry standard for high-throughput sequence verification, it fails to capture the subtle stereoelectronic features critical for Fmoc-D-Hle peptides.[1][2]

Table 1: Performance Matrix for Characterizing Fmoc-D-Hle Peptides[1][2][3]

Feature	NMR Spectroscopy (600+ MHz)	HR-MS / MS-MS	Chiral HPLC/UPLC	X-Ray Crystallography
Primary Utility	Atomic-level structure & dynamics	Molecular weight & sequence	Purity & retention time	3D static structure
Isomer Differentiation	High. Distinguishes D/L via NOE patterns; Distinguishes Leu/Hle via spin-system topology (TOCSY).[1][2]	Low. D-Hle and L-Hle have identical mass.[1][2] Requires specialized fragmentation (e.g., HCD) or ion mobility.[2]	Medium. Requires specific chiral columns and reference standards for every isomer.[1]	High. Absolute configuration, but requires single crystals (difficult for small peptides).[1][2]
Side-Chain Verification	Direct. Visualizes the extra -CH group via scalar coupling.[1][2]	Indirect. Infers side chain from mass fragments; often ambiguous for isomers.[1]	None. Indirect inference via hydrophobicity.[1]	Direct. Visualizes electron density.[1]
Sample Requirement	1–5 mg (non-destructive).[1][2]	< 1 µg (destructive).[1][2]	< 1 µg (destructive).[1][2]	High quantity, crystal dependent.[1][2]
Turnaround Time	Hours to Days (data acquisition + analysis).	Minutes.	Minutes (method development takes days).	Weeks to Months.

Verdict: NMR is the only standalone technique capable of validating the connectivity (distinguishing Hle from Leu) and the conformation (verifying the D-induced turn) in solution state without the need for crystallization.

Technical Deep Dive: NMR Signatures of Fmoc-D-Hle

To successfully characterize Fmoc-D-Hle, one must distinguish it from its structural analog, Fmoc-Leucine.^{[1][2]} The key difference lies in the spin system topology.

Structural Comparison^{[1][2][5][6]}

- Leucine Side Chain:

^{[1][2]}

- Homoleucine Side Chain:

^{[1][2]}

The insertion of the

-methylene group in Hle extends the spin system, pushing the methyl protons further upfield and altering the TOCSY connectivity pattern.

Key 1D and 2D NMR Markers

¹H Chemical Shifts (Representative in DMSO-d₆)

- Amide (NH): 7.5 – 8.5 ppm (Sensitive to H-bonding).^{[1][2]} D-isomers often show deshielded NH signals if involved in intramolecular H-bonds (e.g., in a

-turn).^{[1][2]}

- CH: 4.0 – 4.5 ppm.^{[1][2]}

- CH₂: 1.4 – 1.6 ppm (Often overlaps with Leu

).^{[1][2]}

- CH₂ (The Hle Marker): 1.1 – 1.3 ppm.^{[1][2]} Absent in Leucine.

- CH: ~1.4 ppm (The methine proton).^{[1][2]}

- CH₃: 0.80 – 0.90 ppm (Methyls).^{[1][2]} Note: In Leu, methyls are

; in Hle, they are

.^[2]

2D Correlation Strategy

- COSY (Correlation Spectroscopy):
 - Leu: Cross-peaks

.[2]
 - Hle: Cross-peaks

.
 - Diagnostic: The Hle spin system has an additional relay step.
- TOCSY (Total Correlation Spectroscopy):
 - Leu: The NH proton correlates strongly with the

-methyls (4 bonds).[1]
 - Hle: The NH proton correlation to

-methyls is weaker (5 bonds) or requires longer mixing times (80–100 ms).[1][2]
 - Critical Check: In Hle, you will see a distinct

-CH₂ multiplet that does not exist in Leu.[1][2]
- NOESY (Nuclear Overhauser Effect):
 - Stereochemistry Check: In an L-peptide backbone, a D-amino acid often acts as a "helix breaker" or turn inducer.[1][2]
 - Look for strong

NOEs, which are characteristic of

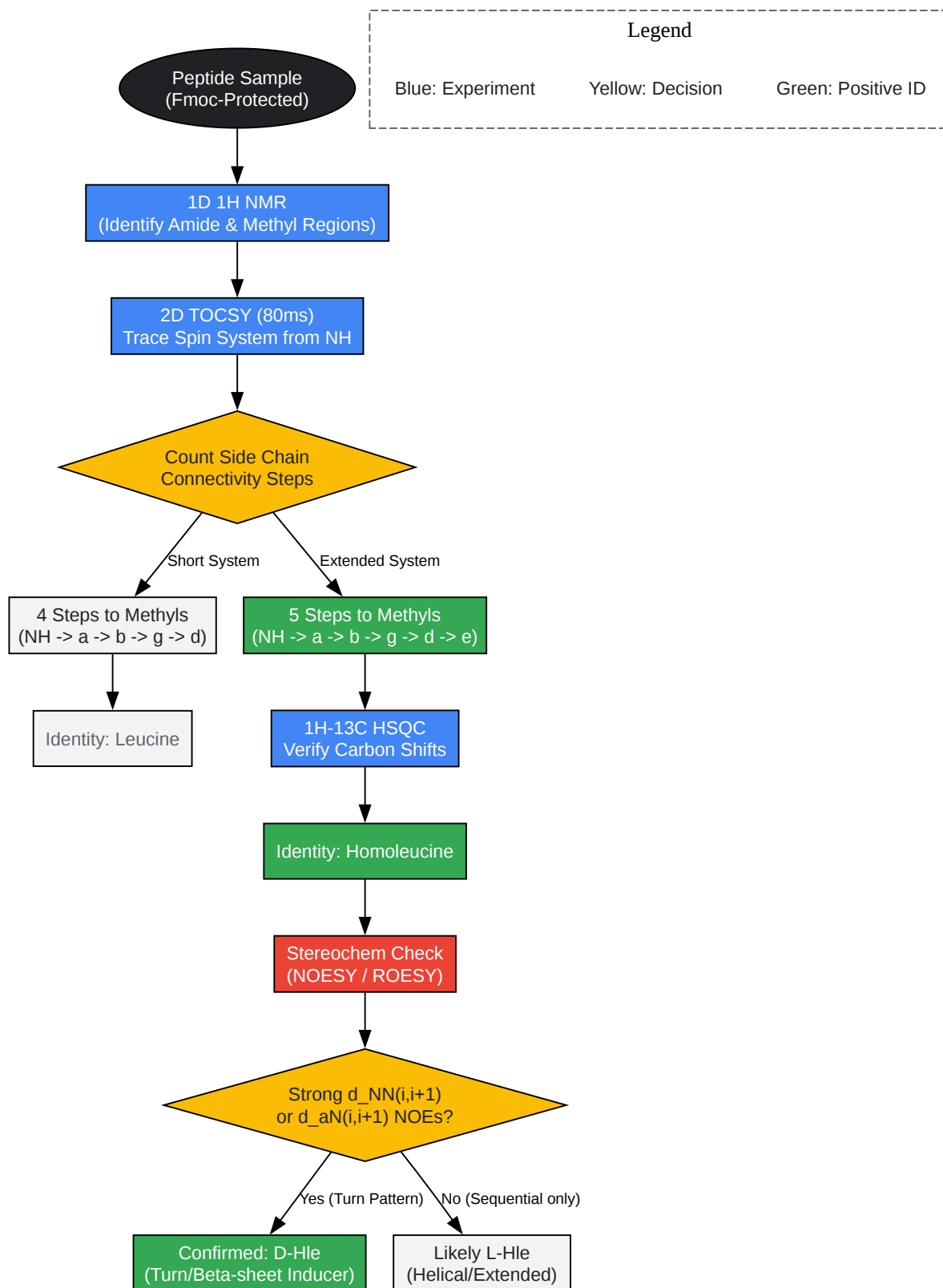
-turns often stabilized by D-residues.[1][2]
 - Intra-residue NOE: The distance between

and

is conformation-dependent but less diagnostic for D vs L than the sequential NOEs.[2]

Visualization: Assignment Workflow

The following diagram illustrates the logical decision tree for distinguishing Fmoc-D-Hle from Fmoc-Leu and verifying the D-configuration using NMR data.



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Caption: Logical workflow for distinguishing Homoleucine from Leucine and verifying D-stereochemistry using 1D and 2D NMR experiments.

Experimental Protocol: Characterization Workflow

This protocol is designed for a typical Fmoc-protected peptide (5–15 residues) containing one or more D-Hle residues.[1][2]

Step 1: Sample Preparation

- Solvent: Dissolve 2–5 mg of peptide in 600 μ L of DMSO-d₆ (99.9% D).
 - Why: DMSO disrupts intermolecular aggregation common in hydrophobic Fmoc-peptides and prevents precipitation.[1][2]
- Reference: Add 0.1% TMS or DSS as an internal standard.
- Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Step 2: Data Acquisition (600 MHz recommended)[1][3]

- 1D Proton: 32 scans.[1] Optimize spectral width (SW) to 12-14 ppm to capture downfield amide protons.
- 2D TOCSY:
 - Mixing time: 80 ms (optimal for transferring magnetization through the extended Hle side chain).[1]
 - Scans: 8–16 per increment.
- 2D HSQC (Multiplicity Edited):
 - Differentiation:
(negative phase) vs
(positive phase).

- Critical: Hle will show two negative peaks () whereas Leu shows only one ().[2]
- 2D ROESY:
 - Mixing time: 200–300 ms.[1]
 - Why ROESY? Mid-sized peptides (1000–2000 Da) often have correlation times () where the NOE is zero.[2] ROESY guarantees positive cross-peaks (rotating frame).[1][2]

Step 3: Data Processing & Analysis

- Baseline Correction: Apply polynomial baseline correction, especially in the amide region.
- Spin System Tracing (TOCSY):
 - Start at the amide NH of the suspected Hle residue.
 - Walk the "vertical" strip:
.[2]
 - Validation: Confirm the -CH₂ protons in the HSQC (should be negative phase, distinct from the -CH₂).[2]
- Stereochemical Verification (ROESY):
 - Identify the sequential NOE
between the residue preceding Hle and Hle itself.[2]
 - Compare with

.^[2] A strong

often indicates a turn conformation favored by D-amino acids in an L-sequence.^{[1][2]}

Scientific Integrity & Troubleshooting

The "Racemization" Risk

During SPPS, Fmoc-D-Hle can undergo racemization (conversion to L-Hle) during activation, especially if collidine or high temperatures are used.^{[1][2]}

- NMR Detection: If racemization occurs, you will see two sets of peaks for the Hle residue (and neighbors) in the HSQC spectrum. The chemical shift difference may be small (< 0.1 ppm), but peak doubling is a definitive sign of diastereomers (D-L peptide mixed with L-L peptide).^[2]

Distinguishing from Beta-Homoleucine

"Homoleucine" usually refers to the side-chain homolog (gamma-homoleucine).^{[1][2]} However, "beta-homoleucine" (backbone homolog,

-Hle) is also used.^{[1][2]}

- Differentiation:
 - D-Hle (alpha):
^{[1][2]} (One alpha proton).^{[1][2]}
 - Beta-Hle:
^{[1][2]} (Two alpha protons).^{[1][2]}
 - HSQC Test: The alpha-carbon of Beta-Hle is a
(negative phase), while D-Hle is a
(positive phase).^{[1][2]}

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